molecular formula C26H24FN5O3S B2648056 5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898453-08-2

5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2648056
CAS No.: 898453-08-2
M. Wt: 505.57
InChI Key: WCHMBIRBOGIECI-UHFFFAOYSA-N
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Description

5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24FN5O3S and its molecular weight is 505.57. The purity is usually 95%.
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Biological Activity

5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring fused with a 1,2,4-triazole moiety and incorporates several functional groups that suggest diverse pharmacological applications.

Structural Characteristics

The structural formula of the compound is represented as follows:

Property Details
CAS Number 898453-08-2
Molecular Formula C26H24FN5O3S
Molecular Weight 505.6 g/mol
Structural Features Thiazole ring, triazole moiety, piperazine group

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing thiazole and triazole rings have shown promising results in inhibiting cancer cell proliferation. The structural activity relationship (SAR) analysis suggests that modifications in the phenyl rings enhance cytotoxic activity against various cancer cell lines.

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant effectiveness using models such as the picrotoxin-induced convulsion model. The presence of the thiazole moiety is crucial for exerting anticonvulsant effects, with certain derivatives demonstrating IC50 values indicative of strong activity.

Antimicrobial Effects

Compounds similar to this compound have shown antimicrobial activity. The presence of the methoxy group and fluorinated phenyl ring contributes to enhanced interactions with microbial targets.

Case Studies and Research Findings

  • Antitumor Efficacy
    • A study evaluated the compound's cytotoxicity against various cancer cell lines using the MTT assay. Results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines, suggesting its potential as an anticancer agent .
  • Anticonvulsant Activity
    • The compound was tested in vivo for anticonvulsant properties. It demonstrated significant protective effects against seizures induced by picrotoxin, with a notable reduction in seizure duration and frequency .
  • Antimicrobial Testing
    • The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited a spectrum of activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases: Similar compounds have demonstrated inhibitory effects on key kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems: Its piperazine structure suggests potential interactions with serotonin receptors, contributing to its anticonvulsant effects.

Properties

IUPAC Name

5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3S/c1-34-20-9-7-19(8-10-20)30-11-13-31(14-12-30)22(17-4-2-5-18(27)16-17)23-25(33)32-26(36-23)28-24(29-32)21-6-3-15-35-21/h2-10,15-16,22,33H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHMBIRBOGIECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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